molecular formula C3H7N5 B1296811 5-Methyl-4H-1,2,4-triazole-3,4-diamine CAS No. 21532-07-0

5-Methyl-4H-1,2,4-triazole-3,4-diamine

Cat. No. B1296811
CAS RN: 21532-07-0
M. Wt: 113.12 g/mol
InChI Key: UHOFPBXQUTZOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known to exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to create 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Other methods include the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .


Molecular Structure Analysis

1,2,4-Triazoles have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions. For example, Cu (II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Antimicrobial Agents : Compounds derived from 5-Methyl-4H-1,2,4-triazole-3,4-diamine, such as 4-(substituted phenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazole-3-thiol, have demonstrated significant antimicrobial activity, particularly against S. aureus and E. coli. These compounds were synthesized and evaluated for their potential as antimicrobial agents (Sharma, Hussain, & Amir, 2008).

Corrosion Inhibition

  • Protection of Mild Steel : Studies on 4H-triazole derivatives, including those related to 5-Methyl-4H-1,2,4-triazole-3,4-diamine, have shown effectiveness in protecting mild steel from corrosion in acidic environments. These compounds, such as 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole, act as mixed-type inhibitors, demonstrating high inhibitory efficiency and providing valuable insights for corrosion prevention (Bentiss et al., 2007).

High-Energy Materials

  • Development of Energetic Compounds : Research has explored the synthesis of energetic compounds based on 1,2,3-triazole and 1,2,4-triazole frameworks, including derivatives of 5-Methyl-4H-1,2,4-triazole-3,4-diamine. These compounds exhibited acceptable thermal stability and low mechanical sensitivity, making them suitable for the development of new high-energy density materials (Yao et al., 2021).

Safety And Hazards

The safety and hazards associated with 1,2,4-triazoles can vary depending on their specific structure and substituents. It’s always important to refer to the specific Material Safety Data Sheet (MSDS) for the compound of interest .

Future Directions

1,2,4-Triazoles continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may involve the development of new synthesis methods and the exploration of new biological activities.

properties

IUPAC Name

5-methyl-1,2,4-triazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-2-6-7-3(4)8(2)5/h5H2,1H3,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOFPBXQUTZOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341643
Record name 5-Methyl-4H-1,2,4-triazole-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4H-1,2,4-triazole-3,4-diamine

CAS RN

21532-07-0
Record name 5-Methyl-4H-1,2,4-triazole-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21532-07-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4H-1,2,4-triazole-3,4-diamine
Reactant of Route 2
Reactant of Route 2
5-Methyl-4H-1,2,4-triazole-3,4-diamine
Reactant of Route 3
5-Methyl-4H-1,2,4-triazole-3,4-diamine
Reactant of Route 4
5-Methyl-4H-1,2,4-triazole-3,4-diamine
Reactant of Route 5
5-Methyl-4H-1,2,4-triazole-3,4-diamine
Reactant of Route 6
5-Methyl-4H-1,2,4-triazole-3,4-diamine

Citations

For This Compound
1
Citations
M Hakimi, Z Mardani, K Moeini - Oriental Journal of Chemistry, 2013 - researchgate.net
In this work, a cadmium complex [Cd3 (L) 2 (HL) 2 (µ-Cl) 4Cl4](1) with the ligand L, 5-methyl-4H-1, 2, 4-triazole-3, 4-diamine, was prepared and identified by elemental analysis, FT-IR …
Number of citations: 5 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.